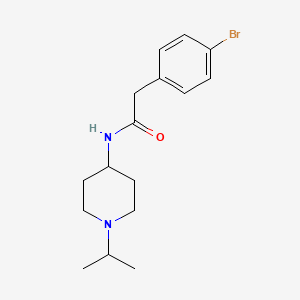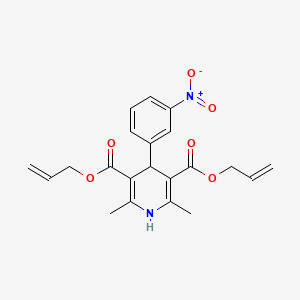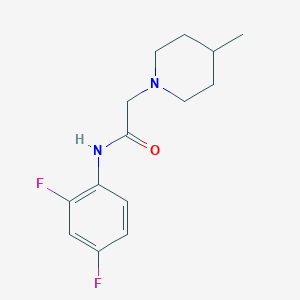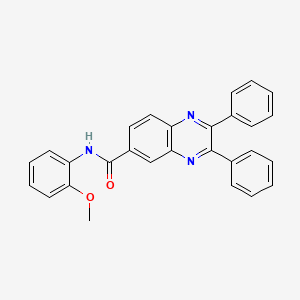![molecular formula C13H19NO4S B5236029 N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine (MTSG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSG is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, leading to reduced inflammation and tumor growth. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and yield. This compound also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine. One potential area of research is the development of this compound as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a diagnostic tool. Further optimization of the synthesis method for this compound may also be necessary to improve its yield and purity. Finally, the development of new derivatives of this compound may lead to compounds with improved biological activity and therapeutic potential.
Métodos De Síntesis
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine can be synthesized through a multistep process involving the reaction of glycine with a sulfonyl chloride derivative. The resulting product is then subjected to methylation to yield the final product, this compound. This synthesis method has been optimized and improved over time to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has been studied extensively for its potential application in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
2-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-6-9(2)11(4)13(10(8)3)19(17,18)14(5)7-12(15)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFIWLQXCHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)


![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)


